molecular formula C2H3N3 B1236918 4H-1,2,3-triazole

4H-1,2,3-triazole

Cat. No. B1236918
M. Wt: 69.07 g/mol
InChI Key: AEJARLYXNFRVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1,2,3-triazole is a 1,2,3-triazole. It is a tautomer of a 1H-1,2,3-triazole and a 2H-1,2,3-triazole.

Scientific Research Applications

1. Novel Triazole Derivatives and Their Importance

4H-1,2,3-triazole and its derivatives are highly regarded in the field of medicinal chemistry for their diverse biological activities. These compounds have been explored extensively for their potential in treating various diseases due to their structural versatility. Recent studies have highlighted the significance of these derivatives in developing new drugs, particularly focusing on anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The ongoing research emphasizes the need for new, efficient synthesis methods that align with green chemistry principles to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

2. Corrosion Inhibition Properties

4H-1,2,3-triazole derivatives have been investigated for their efficacy in corrosion inhibition, particularly for protecting mild steel in acidic environments. Studies demonstrate that these derivatives act as effective inhibitors, with their efficiency depending on the nature of the substituents in the molecule. The adsorption of these derivatives on steel surfaces follows the Langmuir isotherm model, showcasing their potential in industrial applications (Bentiss et al., 2007).

3. Antimicrobial Activity Against Tuberculosis

4H-1,2,3-triazole derivatives have shown significant in vitro antimicrobial activity against Mycobacterium tuberculosis. The focus on developing new derivatives of existing drugs, such as isoniazid, to treat mycobacterial infections is a promising area of research. These derivatives display low cytotoxicity against human cells, indicating a high therapeutic index for potential use in tuberculosis treatment (Boechat et al., 2011).

4. Supramolecular Interactions of Triazoles

Research on 1H-1,2,3-triazoles, including 4H-1,2,3-triazoles, has expanded significantly beyond their initial use in click chemistry. These compounds are known for their diverse supramolecular interactions, enabling applications in fields like anion recognition, catalysis, and photochemistry. Their nitrogen-rich structure allows for complexation of anions and coordination with various metals, demonstrating their versatility in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

5. Anticancer Potential

4H-1,2,3-triazole derivatives have emerged as promising candidates in the development of novel anticancer drugs. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant anticancer activity. The ongoing research in this area focuses on enhancing the therapeutic potential of triazole derivatives while minimizing side effects (Sachdeva et al., 2022).

properties

Product Name

4H-1,2,3-triazole

Molecular Formula

C2H3N3

Molecular Weight

69.07 g/mol

IUPAC Name

4H-triazole

InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1H,2H2

InChI Key

AEJARLYXNFRVLK-UHFFFAOYSA-N

SMILES

C1C=NN=N1

Canonical SMILES

C1C=NN=N1

Origin of Product

United States

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